4-(Methylsulfonyl)piperidine-4-methanol
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Overview
Description
4-(Methylsulfonyl)piperidine-4-methanol is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a hydroxymethyl group at the 4-position
Preparation Methods
The synthesis of 4-(Methylsulfonyl)piperidine-4-methanol typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. One common method involves the use of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate as a starting material, which is then treated with ethyl acetate and hydrochloric acid to yield the desired product . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(Methylsulfonyl)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Scientific Research Applications
4-(Methylsulfonyl)piperidine-4-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response . Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
4-(Methylsulfonyl)piperidine-4-methanol can be compared with other similar compounds, such as:
4-(Methylsulfonyl)piperidine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
4-(Methylsulfonyl)piperidine-4-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties and applications.
4-(Methylsulfonyl)piperidine-4-amine:
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methylsulfonylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 |
InChI Key |
RYJHHXZMCMVVRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCNCC1)CO |
Origin of Product |
United States |
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